molecular formula C22H20N6 B4476823 7-(2,3-DIMETHYLPHENYL)-8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

7-(2,3-DIMETHYLPHENYL)-8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

Cat. No.: B4476823
M. Wt: 368.4 g/mol
InChI Key: RBGVHJAUVBIKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-DIMETHYLPHENYL)-8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that belongs to the class of pyrazolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmacology and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-DIMETHYLPHENYL)-8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance, can be employed to form the necessary carbon-carbon bonds . The choice of reagents and catalysts, as well as reaction conditions, are crucial to achieving efficient production on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-DIMETHYLPHENYL)-8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity .

Mechanism of Action

The mechanism of action of 7-(2,3-DIMETHYLPHENYL)-8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets, such as adenosine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. Molecular docking and dynamics studies have provided insights into the binding modes and interactions of the compound with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2,3-DIMETHYLPHENYL)-8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its unique binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

10-(2,3-dimethylphenyl)-11,12-dimethyl-4-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6/c1-13-7-5-9-18(14(13)2)28-16(4)15(3)19-21(28)24-12-27-22(19)25-20(26-27)17-8-6-10-23-11-17/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGVHJAUVBIKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CN=CC=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2,3-DIMETHYLPHENYL)-8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
7-(2,3-DIMETHYLPHENYL)-8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 3
Reactant of Route 3
7-(2,3-DIMETHYLPHENYL)-8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
7-(2,3-DIMETHYLPHENYL)-8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 5
7-(2,3-DIMETHYLPHENYL)-8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
7-(2,3-DIMETHYLPHENYL)-8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

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